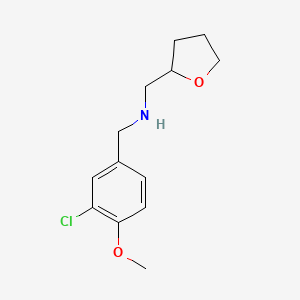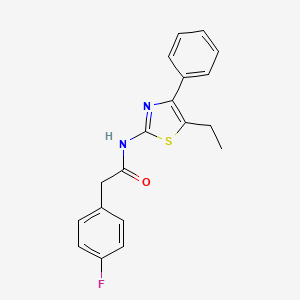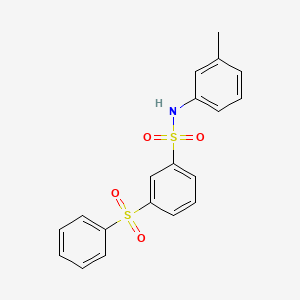![molecular formula C22H31NO4 B6001737 2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6001737.png)
2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)cyclohexane-1,3-dione, commonly known as DPH, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPH belongs to the family of cyclohexane-1,3-dione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
DPH has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that DPH exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, liver, and colon cancer cells. Additionally, DPH has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of DPH is not fully understood, but studies have suggested that it exerts its anticancer and neuroprotective effects through multiple pathways. DPH has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, DPH has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DPH has been shown to possess a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, DPH has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, DPH has been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
One of the advantages of DPH is its potent anticancer activity, which makes it a valuable tool for cancer research. Additionally, DPH has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of DPH is its low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on DPH. One area of interest is the development of more efficient synthesis methods for DPH, which may improve its availability for research and potential therapeutic applications. Additionally, further studies are needed to fully elucidate the mechanism of action of DPH and to identify its potential targets for therapeutic intervention. Finally, studies are needed to investigate the potential side effects and toxicity of DPH, which may be important considerations for its use in clinical settings.
合成方法
The synthesis of DPH involves the reaction of 2,4-pentanedione with 3,4-diethoxybenzylamine in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with cyclohexanone to yield DPH. The purity of the synthesized compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
IUPAC Name |
2-[N-[2-(3,4-diethoxyphenyl)ethyl]-C-propylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-4-8-17(22-18(24)9-7-10-19(22)25)23-14-13-16-11-12-20(26-5-2)21(15-16)27-6-3/h11-12,15,24H,4-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFDGEBYODLVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NCCC1=CC(=C(C=C1)OCC)OCC)C2=C(CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6001654.png)
![[1-(3-ethoxy-4-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6001664.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6001684.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6001690.png)

![methyl (1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6001699.png)
![7-(2-fluorobenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001702.png)

![ethyl 1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6001727.png)
![2,6-dimethyl-1-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B6001739.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6001740.png)
![methyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6001742.png)
![2-(1-cyclopentyl-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001746.png)
